molecular formula C14H28N2O2 B1382003 tert-Butyl 4-(isopropylamino)azepane-1-carboxylate CAS No. 1391737-77-1

tert-Butyl 4-(isopropylamino)azepane-1-carboxylate

Cat. No. B1382003
M. Wt: 256.38 g/mol
InChI Key: BYDWEDGWCYVSAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H28N2O2/c1-11(2)15-12-7-6-9-16(10-8-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • tert-Butyl 4-(isopropylamino)azepane-1-carboxylate and its derivatives are used in the synthesis of various medicinal compounds. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho-kinase inhibitor K-115, has been established, highlighting its role in producing significant quantities of this inhibitor (Gomi et al., 2012).
  • Another study describes the isolation and identification of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a N-substituted regioisomer of besifloxacin, synthesized from a reaction involving tert-butyl 3-aminoazepane-1-carboxylate (Xia et al., 2013).

Structural Modification and Chemical Properties

  • Research on tert-butyl esters, closely related to tert-butyl 4-(isopropylamino)azepane-1-carboxylate, includes studies on the reaction of tert-butyl esters with the Vilsmeier reagent, leading to various structural modifications (Vorona et al., 2007).
  • Another study focused on the demethoxycarbonylation of methyl dialkyl-1H-azepine-1-carboxylates, revealing insights into the stability of seven-membered azatriene systems and their thermal behavior, which is crucial for understanding the properties of compounds like tert-butyl 4-(isopropylamino)azepane-1-carboxylate (Satake et al., 1994).

Role in Developing Novel Compounds

  • tert-Butyl 4-(isopropylamino)azepane-1-carboxylate also plays a role in the synthesis of new compounds. For example, an efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, demonstrating the compound's utility in producing complex molecular structures (Maton et al., 2010).

properties

IUPAC Name

tert-butyl 4-(propan-2-ylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-12-7-6-9-16(10-8-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDWEDGWCYVSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(isopropylamino)azepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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